4-Methyl-5-sulfamoylpyridine-2-carboxylicacid
CAS No.:
Cat. No.: VC18263736
Molecular Formula: C7H8N2O4S
Molecular Weight: 216.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N2O4S |
|---|---|
| Molecular Weight | 216.22 g/mol |
| IUPAC Name | 4-methyl-5-sulfamoylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O4S/c1-4-2-5(7(10)11)9-3-6(4)14(8,12)13/h2-3H,1H3,(H,10,11)(H2,8,12,13) |
| Standard InChI Key | ZNHOTWYNXFENIG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1S(=O)(=O)N)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is 2-(sulfamoylcarbamoyl)-4-methylpyridine-5-carboxylic acid, though it is more commonly referred to by its condensed name. Its structure features a pyridine ring with substituents at the 2-, 4-, and 5-positions:
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Position 2: Carboxylic acid group (), which contributes to hydrogen-bonding interactions and solubility in polar solvents.
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Position 4: Methyl group (), enhancing hydrophobicity and influencing steric interactions.
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Position 5: Sulfamoyl group (), a key pharmacophore in antibacterial agents .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.24 g/mol |
| Melting Point | 220–225°C (decomposes) |
| Solubility | Soluble in DMSO, ethanol; insoluble in water |
| pKa (Carboxylic Acid) | ~2.8 |
| pKa (Sulfamoyl) | ~9.5 |
The sulfamoyl group’s dual protonation states enable pH-dependent reactivity, while the methyl group modulates electronic effects on the pyridine ring .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 4-methyl-5-sulfamoylpyridine-2-carboxylic acid typically involves multi-step sequences starting from pyridine precursors. One patented method (US8058440B2) outlines a lithiation-carboxylation strategy:
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Lithiation: Treatment of 4-methyl-5-sulfamoylpyridine with n-butyllithium () at generates a reactive lithium intermediate.
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Carboxylation: Introduction of carbon dioxide () yields the carboxylic acid derivative .
Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) or diethyl ether.
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Temperature: to .
Alternative Approaches
A modified route involves ester hydrolysis:
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Ethyl ester formation: Reacting 4-methyl-5-sulfamoylpyridine-2-carbonyl chloride with ethanol.
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Saponification: Hydrolysis using lithium hydroxide () in ethanol/water at .
Key Challenges:
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Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction conditions.
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Purification: Removal of byproducts like unreacted sulfamoyl chloride demands chromatographic techniques .
Biological Activities and Mechanisms
Antibacterial Properties
The sulfamoyl group mimics p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase (DHPS). Competitive inhibition of DHPS disrupts folate synthesis, leading to bacteriostatic effects .
Table 2: In Vitro Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | >64 |
Comparative Analysis with Structural Analogs
Table 3: Key Structural Analogs
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-Sulfamoylpyrazine-2-carboxylic acid | Pyrazine ring; sulfamoyl at C5 | Antiviral (IC = 5 µM) |
| 4-Aminobenzenesulfonamide | Benzene ring; no carboxylic acid | Antibacterial (MIC = 8 µg/mL) |
| 3-Chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylic acid | Chloropyrazole; increased lipophilicity | Anticancer (GI = 10 µM) |
The pyridine ring in 4-methyl-5-sulfamoylpyridine-2-carboxylic acid offers enhanced π-stacking interactions compared to benzene or pyrazine analogs, improving target binding in enzymatic assays .
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor for DPP-4 inhibitors (e.g., Saxagliptin analogs) by facilitating hydrogen bonding with catalytic residues .
Agrochemical Development
Derivatives exhibit herbicidal activity via inhibition of acetolactate synthase (ALS), a target in plant branched-chain amino acid synthesis .
Future Directions
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